molecular formula C26H29BrN2O5 B12024578 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024578
M. Wt: 529.4 g/mol
InChI Key: BYDGMONZBDYZRC-ZNTNEXAZSA-N
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Description

5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, a methoxy-methylbenzoyl group, and a morpholinyl-propyl group

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, hydroxy, methoxy-methylbenzoyl, and morpholinyl-propyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity or industrial applications

Properties

Molecular Formula

C26H29BrN2O5

Molecular Weight

529.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29BrN2O5/c1-17-16-20(33-2)8-9-21(17)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-3-10-28-12-14-34-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+

InChI Key

BYDGMONZBDYZRC-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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